molecular formula C20H14ClN3O3 B2412523 2-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326853-48-8

2-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2412523
CAS No.: 1326853-48-8
M. Wt: 379.8
InChI Key: JJEOLQJWWYTIHI-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound that features a unique combination of benzodioxole, chlorobenzyl, and pyrazolopyrazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of the Pyrazolopyrazinone Core: This involves the condensation of appropriate hydrazine derivatives with diketones or ketoesters, followed by cyclization.

    Introduction of the Chlorobenzyl Group: This step often involves a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the pyrazolopyrazinone intermediate.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrazolopyrazinone core, potentially converting it to a dihydropyrazinone.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrazinone derivatives.

    Substitution: Various substituted pyrazolopyrazinones depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or oncological pathways.

    Biological Studies: The compound can be used to study enzyme interactions, receptor binding, and cellular pathways due to its unique structure.

    Industrial Applications: It may find use in the synthesis of advanced materials or as a precursor in the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is not fully elucidated but is believed to involve:

    Molecular Targets: Potential targets include enzymes such as kinases or phosphatases, and receptors in the central nervous system.

    Pathways Involved: The compound may modulate signaling pathways related to cell proliferation, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzodioxol-5-yl)-5-benzylpyrazolo[1,5-a]pyrazin-4(5H)-one: Lacks the chlorine atom, which may affect its biological activity and reactivity.

    2-(1,3-benzodioxol-5-yl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: Contains a methyl group instead of chlorine, potentially altering its pharmacokinetic properties.

Uniqueness

The presence of the chlorobenzyl group in 2-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one may confer unique binding properties and reactivity, making it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O3/c21-15-4-1-13(2-5-15)11-23-7-8-24-17(20(23)25)10-16(22-24)14-3-6-18-19(9-14)27-12-26-18/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEOLQJWWYTIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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